2-Chloro-4-sulfamoylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIOFZKZCDMGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201417 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-68-0 | |

| Record name | 4-Amino-3-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53297-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA6DTJ2BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-Chloro-4-sulfamoylaniline experimental procedure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable experimental procedure for the synthesis of 2-Chloro-4-sulfamoylaniline, a key intermediate in the production of various pharmaceuticals, notably the diuretic furosemide. The synthesis is a multi-step process commencing from 2-chloroacetanilide, involving chlorosulfonation, amination, and subsequent hydrolysis. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step reaction sequence starting from 2-chloroacetanilide. The overall pathway involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by its conversion to a sulfonamide, and finally, the deprotection of the acetamido group to yield the target aniline.

Experimental Protocols

Step 1: Synthesis of 4-Acetamido-3-chlorobenzenesulfonyl chloride

The initial step involves the chlorosulfonation of 2-chloroacetanilide. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group at the para position relative to the activating acetamido group.

Materials and Reagents:

-

2-Chloroacetanilide

-

Chlorosulfonic acid

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid.

-

Cool the flask in an ice bath to maintain a temperature of approximately 12-15°C.

-

Gradually add 2-chloroacetanilide to the cooled chlorosulfonic acid with continuous stirring. The addition should be controlled to keep the temperature within the specified range.

-

After the complete addition of 2-chloroacetanilide, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion. The evolution of hydrogen chloride gas should be monitored, and its cessation indicates the end of the reaction.[1]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid.

-

The solid 4-Acetamido-3-chlorobenzenesulfonyl chloride will precipitate out.

-

Collect the precipitate by suction filtration and wash it thoroughly with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene.[1]

Step 2: Synthesis of 4-Acetamido-3-chlorobenzenesulfonamide

The sulfonyl chloride synthesized in the previous step is converted to a sulfonamide through a reaction with ammonia.

Materials and Reagents:

-

4-Acetamido-3-chlorobenzenesulfonyl chloride

-

Aqueous ammonia solution

Procedure:

-

Suspend the crude 4-Acetamido-3-chlorobenzenesulfonyl chloride in an aqueous ammonia solution in a flask.

-

Stir the mixture at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a moderate temperature.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The solid 4-Acetamido-3-chlorobenzenesulfonamide product is collected by filtration.

-

Wash the product with water and dry it.

Step 3: Synthesis of this compound (4-Amino-3-chlorobenzenesulfonamide)

The final step is the hydrolysis of the acetamido group to yield the desired this compound.

Materials and Reagents:

-

4-Acetamido-3-chlorobenzenesulfonamide

-

Hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Reflux the 4-Acetamido-3-chlorobenzenesulfonamide with dilute hydrochloric acid. The progress of the hydrolysis can be monitored by TLC.

-

After the reaction is complete, cool the solution and neutralize it with a sodium hydroxide solution to precipitate the product.

-

Collect the crude this compound by filtration.

-

Wash the product with water to remove any inorganic impurities.

-

The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound, based on established procedures for analogous compounds.[1][2][3]

| Step | Reactant 1 | Reagent | Molar Ratio (Reactant 1:Reagent) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| 1 | 2-Chloroacetanilide | Chlorosulfonic Acid | 1 : 5 | 12-15 (addition), 60 (reaction) | 2 | 77-81 |

| 2 | 4-Acetamido-3-chlorobenzenesulfonyl chloride | Aqueous Ammonia | - | Room Temperature | 1-2 | High |

| 3 | 4-Acetamido-3-chlorobenzenesulfonamide | Hydrochloric Acid | - | Reflux | 2-4 | High |

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure for synthesizing this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-amino-3-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-amino-3-chlorobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, and logical relationships.

Chemical Identity and Structure

4-amino-3-chlorobenzenesulfonamide is a substituted aromatic sulfonamide.[1] Its chemical structure consists of a benzene ring substituted with an amino group, a chloro group, and a sulfonamide group. The IUPAC name for this compound is 4-amino-3-chlorobenzenesulfonamide.[1]

Below is a summary of its key identifiers.

| Identifier | Value |

| IUPAC Name | 4-amino-3-chlorobenzenesulfonamide[1] |

| CAS Number | 53297-68-0[1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂S[1][2][3] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)N[1] |

| InChI | InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)[1] |

| InChIKey | LFIOFZKZCDMGFG-UHFFFAOYSA-N[1] |

Synonyms: The compound is also known by several other names, including 2-Chloro-4-sulfamoylaniline and 3-Chlorosulfanilamide.[1]

Physical and Chemical Properties

The physical and computed properties of 4-amino-3-chlorobenzenesulfonamide are summarized in the tables below. The compound typically appears as a white powder.[2][3]

Physical Properties

| Property | Value |

| Appearance | White Powder[2][3] |

| Purity | 99%[2][3] |

Computed and Molecular Properties

| Property | Value |

| Molecular Weight | 206.65 g/mol [1][2][3] |

| Monoisotopic Mass | 205.9916763 Da[1] |

| Topological Polar Surface Area | 94.6 Ų[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 1[1] |

Experimental Protocols & Synthesis

Synthesis While a specific protocol for the synthesis of 4-amino-3-chlorobenzenesulfonamide was not detailed in the provided search results, a common industrial method for the synthesis of its precursor, 4-amino-3-chlorobenzenesulfonic acid, involves the direct electrophilic aromatic sulfonation of 2-chloroaniline.[4] In this reaction, the electron-rich aromatic ring of 2-chloroaniline is attacked by a sulfur trioxide (SO₃) electrophile.[4] The amino (-NH₂) and chloro (-Cl) substituents direct the incoming sulfonic acid group (-SO₃H) to the para-position relative to the amino group, yielding the desired product.[4]

General Experimental Workflow for Characterization Specific experimental protocols for determining the physical properties of 4-amino-3-chlorobenzenesulfonamide are not available in the search results. However, a generalized workflow for the characterization of a synthesized chemical compound is outlined below. This process ensures the identity, purity, and properties of the target molecule are accurately determined.

Spectral Information

Mass spectrometry data is available for 4-amino-3-chlorobenzenesulfonamide. The NIST (National Institute of Standards and Technology) database contains a GC-MS spectrum for this compound.[1] The main library entry number is 400533.[1] Key peaks in the mass spectrum can be used to confirm the molecular weight and fragmentation pattern, which aids in structural elucidation.

Safety and Hazards

4-amino-3-chlorobenzenesulfonamide is associated with several hazard classifications according to the Globally Harmonized System (GHS).[1] It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Hazard Classes

-

Acute Toxicity, Oral (Category 4)[1]

-

Acute Toxicity, Dermal (Category 4)[1]

-

Skin Irritation (Category 2)[1]

-

Eye Irritation (Category 2A)[1]

Due to these hazards, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Signaling Pathways

The provided search results do not contain specific information regarding the signaling pathways in which 4-amino-3-chlorobenzenesulfonamide is involved. However, it is worth noting that related sulfonamide-containing molecules, such as 4-amino-6-chloro-1,3-benzenedisulfonamide, are known to act as carbonic anhydrase inhibitors.[5] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition can have significant therapeutic effects. Further research would be required to determine if 4-amino-3-chlorobenzenesulfonamide exhibits similar biological activity.

References

- 1. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]

- 3. 4-Amino-3-Chlorobenzenesulfonamide, Purity : 99% at Best Price in Pune - ID: 7217163 [exportersindia.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 2-Chloro-4-sulfamoylaniline (CAS: 53297-68-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-sulfamoylaniline, also known as 4-amino-3-chlorobenzenesulfonamide, is a key chemical intermediate with significant applications in the pharmaceutical and dye industries.[1] Its molecular structure, featuring a sulfonamide group, an amino group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] The presence of the amino and sulfonamide groups contributes to its polarity and potential for hydrogen bonding, influencing its solubility and other physical properties.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 53297-68-0 | [2] |

| IUPAC Name | 4-amino-3-chlorobenzenesulfonamide | [2] |

| Synonyms | This compound, 4-Amino-3-chlorobenzenesulfonamide | [1] |

| Molecular Formula | C6H7ClN2O2S | [2] |

| Molecular Weight | 206.65 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the sulfonation of 2-chloroaniline followed by amination. The directing effects of the amino and chloro groups on the aromatic ring guide the regioselectivity of the sulfonation reaction.[2]

Experimental Protocol: Synthesis via Sulfonation of 2-Chloroaniline

This protocol describes a general method for the synthesis of the sulfonic acid precursor, which would then be converted to the sulfonamide.

Materials and Reagents:

-

2-Chloroaniline

-

Chlorosulfonic acid

-

Anhydrous methylene chloride

-

Concentrated sodium hydroxide solution

-

Ice

-

Hydrochloric acid

Procedure:

-

In a fume hood, dissolve 2-chloroaniline in anhydrous methylene chloride in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

-

Carefully add chlorosulfonic acid dropwise to the solution. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at reflux for 1 hour.

-

Remove the solvent under reduced pressure.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.

-

Filter the precipitate and wash it with a small amount of cold water.

-

To obtain the free sulfonic acid, redissolve the sodium salt in hot water and acidify with hydrochloric acid.

-

Filter the precipitated 4-amino-3-chlorobenzenesulfonic acid, wash with cold water, and dry.

Note: To obtain the final product, this compound, the resulting sulfonic acid would undergo a subsequent amination step, for which a detailed protocol was not explicitly found in the provided search results.

Purification

Purification of the crude product can be achieved by recrystallization. If the product is discolored, it can be repurified by distillation under reduced pressure to remove colored, high-boiling oxidation products.[3]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The chemical shifts, splitting patterns, and integration of these signals provide valuable information about the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation of sulfonamides under mass spectrometric conditions often involves the loss of SO₂.[5] The presence of a chlorine atom will be indicated by a characteristic isotopic pattern in the mass spectrum.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably diuretics.

Precursor to Furosemide

The structural motif of this compound is a key component of the potent loop diuretic, furosemide.[6] The synthesis of furosemide involves the reaction of a derivative of this compound with furfurylamine.[6][7]

References

- 1. CAS 53297-68-0: 4-Amino-3-chlorobenzenesulfonamide [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-amino-3-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 4-amino-3-chlorobenzenesulfonamide. The information is intended for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Core Properties

4-amino-3-chlorobenzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. Its identity and fundamental properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-3-chlorobenzenesulfonamide | [1] |

| CAS Number | 53297-68-0 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1] |

| Molecular Weight | 206.65 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)N | [1] |

| InChI Key | LFIOFZKZCDMGFG-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Chloro-4-sulfamoylaniline, 3-Chlorosulfanilamide | [1] |

Table 2: Physical Properties

| Property | Value | Notes | Reference |

| Appearance | White solid powder | Commercially available form | [2] |

| Melting Point | Not experimentally reported | The related isomer, 2-amino-4-chlorobenzenesulfonamide, has a predicted melting point of 170.7 °C. | [3] |

| Boiling Point | Not experimentally reported | The related isomer, 2-amino-4-chlorobenzenesulfonamide, has a predicted boiling point of 330.4 °C. | [3] |

| Solubility | Not experimentally reported | Expected to be soluble in polar organic solvents like DMF and DMSO, and slightly soluble in ethanol and water, similar to related sulfonamides. | [4][5] |

Table 3: Chemical and Spectral Properties

| Property | Value | Notes | Reference |

| XLogP3 | 0.8 | Computed | [1] |

| Hydrogen Bond Donors | 2 | Computed | [1] |

| Hydrogen Bond Acceptors | 4 | Computed | [1] |

| pKa | Not experimentally reported | The sulfonamide group (-SO₂NH₂) typically has a pKa around 10, while the anilinic amino group (-NH₂) has a pKa around 4. | |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z = 206 | GC-MS Data | [1] |

| Infrared (IR) Spectra | Not experimentally reported | Expected characteristic peaks (cm⁻¹): 3400-3200 (N-H stretch), 1350-1310 (SO₂ asymm. stretch), 1170-1150 (SO₂ symm. stretch), 850-750 (C-Cl stretch). | [6][7][8] |

| ¹H NMR Spectra | Not experimentally reported | Expected signals (in DMSO-d₆): Aromatic protons (doublets and doublet of doublets, ~6.5-7.5 ppm), sulfonamide protons (-SO₂NH₂, broad singlet, ~7.2 ppm), amine protons (-NH₂, broad singlet, ~5.8 ppm). | |

| ¹³C NMR Spectra | Not experimentally reported | Expected signals (in DMSO-d₆): 6 unique aromatic carbons, with chemical shifts influenced by the substituents (-NH₂, -Cl, -SO₂NH₂). |

Biological Activity: Carbonic Anhydrase Inhibition

4-amino-3-chlorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs).[9] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in various physiological processes.[10] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[9]

This compound has been shown to be an effective inhibitor of several human (h) and murine (m) CA isoforms.

Table 4: Carbonic Anhydrase Inhibition Profile

| Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |

| hCA XII | 3.10 nM | Not specified | [11] |

| mCA XIII | 56 nM | CO₂ Hydrase Assay | [12] |

| hCA IX | 41 nM | Stopped-flow CO₂ Hydrase Assay | [11] |

| hCA II | 12 nM | Stopped-flow CO₂ Hydrase Assay | [11] |

The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion within the enzyme's active site.[10][13] This binding displaces the zinc-bound water molecule/hydroxide ion, disrupting the catalytic cycle.

Experimental Protocols

While specific, validated protocols for the synthesis and analysis of 4-amino-3-chlorobenzenesulfonamide are not widely published, the following sections detail standard, reliable methodologies based on established organic chemistry principles for this class of compounds.

Proposed Synthesis Protocol

The synthesis of 4-amino-3-chlorobenzenesulfonamide can be logically achieved from 2-chloroaniline via a four-step process involving protection, chlorosulfonation, amination, and deprotection.

-

Step 1: Protection of the Amino Group. 2-chloroaniline is reacted with acetic anhydride in an appropriate solvent (e.g., acetic acid) to form 2-chloroacetanilide. This protects the amino group from the harsh conditions of the subsequent chlorosulfonation step.

-

Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation). The protected 2-chloroacetanilide is treated with excess chlorosulfonic acid (ClSO₃H) at low temperature. The acetamido group is a strong ortho-, para-director, guiding the sulfonyl chloride group to the position para to it, yielding 4-acetamido-3-chlorobenzenesulfonyl chloride.

-

Step 3: Formation of the Sulfonamide. The resulting sulfonyl chloride is reacted with concentrated aqueous ammonia (ammonium hydroxide) to displace the chloride and form the sulfonamide, 4-acetamido-3-chlorobenzenesulfonamide.

-

Step 4: Deprotection. The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., refluxing with aqueous HCl) to yield the final product, 4-amino-3-chlorobenzenesulfonamide. The product would then be isolated by neutralization and purified by recrystallization.

Proposed Analytical Protocol: HPLC

A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of purity and for quantification.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.

This method separates compounds based on their hydrophobicity and is a standard approach for the analysis of small aromatic molecules.[14][15]

References

- 1. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]

- 3. chemeo.com [chemeo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BindingDB BDBM10863 4-Amino-3-chlorobenzenesulfonamide::4-amino-3-chlorobenzene-1-sulfonamide::CHEMBL7092::aromatic/heteroaromatic sulfonamide 8::halogenosulfanilamide deriv. 5c [bindingdb.org]

- 12. BindingDB BDBM10863 4-Amino-3-chlorobenzenesulfonamide::4-amino-3-chlorobenzene-1-sulfonamide::CHEMBL7092::aromatic/heteroaromatic sulfonamide 8::halogenosulfanilamide deriv. 5c [bindingdb.org]

- 13. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. app.utu.ac.in [app.utu.ac.in]

An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-4-sulfamoylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 2-Chloro-4-sulfamoylaniline, a key intermediate in the development of various pharmaceutical compounds. This document details the molecular architecture, physical and chemical properties, and a plausible multi-step synthesis route, complete with generalized experimental protocols.

Chemical Structure and Properties

This compound, also known by its IUPAC name 4-amino-3-chlorobenzenesulfonamide, is an aromatic organic compound with the chemical formula C₆H₇ClN₂O₂S.[1] Its structure consists of an aniline ring substituted with a chlorine atom and a sulfonamide group.

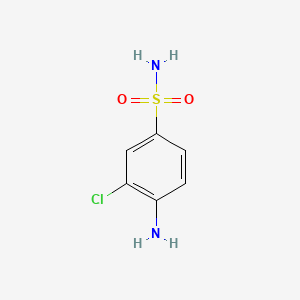

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 53297-68-0 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1] |

| Molecular Weight | 206.65 g/mol | |

| Appearance | Solid | |

| Purity | 97% | |

| Storage | Keep in dark place, inert atmosphere, room temperature. |

Synthesis of this compound

A plausible and widely referenced synthetic route to this compound is a multi-step process commencing with acetanilide. This pathway involves four key transformations: chlorosulfonation, amination, chlorination, and hydrolysis.

Overall Synthesis Workflow:

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

This initial step involves the reaction of acetanilide with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring.

-

Materials and Reagents:

-

Acetanilide

-

Chlorosulfonic acid

-

Tetrachloroethylene (solvent)

-

Thionyl chloride

-

-

Procedure:

-

In a suitable reactor, mix tetrachloroethylene and chlorosulfonic acid.

-

Cool the mixture to 10-12 °C.

-

Slowly add acetanilide while maintaining the temperature below 12 °C.[2]

-

After the addition is complete, heat the mixture to 45-55 °C and stir for 80-90 minutes.[2]

-

Further, heat the reaction mixture to 60-70 °C and add thionyl chloride, maintaining the temperature in this range for another 80-90 minutes.[2]

-

The product, p-acetamidobenzenesulfonyl chloride, can be isolated by quenching the reaction mixture with ice-water, followed by filtration and drying.

-

-

Quantitative Data:

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride to 4-Acetamidobenzenesulfonamide

The sulfonyl chloride is then converted to a sulfonamide by reaction with ammonia.

-

Materials and Reagents:

-

p-Acetamidobenzenesulfonyl chloride

-

Aqueous ammonia solution

-

Water

-

-

Procedure:

-

Transfer the p-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

-

Add an aqueous ammonia solution and distilled water (e.g., 15 ml of each).[3]

-

Heat the mixture in a boiling water bath with stirring for 10-15 minutes.[3]

-

Cool the reaction mixture in an ice bath to precipitate the product.[3]

-

Isolate the 4-acetamidobenzenesulfonamide by vacuum filtration and wash with cold distilled water.[3]

-

-

Characterization Data for 4-Acetamidobenzenesulfonamide:

-

¹H NMR Spectrum: Spectral data is available for this intermediate.[4]

-

Step 3: Chlorination of 4-Acetamidobenzenesulfonamide to 4-Acetamido-3-chlorobenzenesulfonamide

A chlorine atom is introduced ortho to the amino group.

-

Materials and Reagents:

-

4-Acetamidobenzenesulfonamide

-

Chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas)

-

Suitable solvent (e.g., acetic acid or a chlorinated solvent)

-

-

General Procedure (Illustrative):

-

Dissolve 4-acetamidobenzenesulfonamide in a suitable solvent.

-

Add the chlorinating agent portion-wise at a controlled temperature.

-

Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until completion.

-

Isolate the product by precipitation upon addition of water or by extraction, followed by solvent removal.

-

Purify the crude product by recrystallization.

-

Step 4: Hydrolysis of 4-Acetamido-3-chlorobenzenesulfonamide to this compound

The final step involves the removal of the acetyl protecting group from the amino function.

-

Materials and Reagents:

-

4-Acetamido-3-chlorobenzenesulfonamide

-

Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

-

-

Procedure (Acidic Hydrolysis):

-

Suspend 4-acetamido-3-chlorobenzenesulfonamide in dilute hydrochloric acid.

-

Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the free amine.

-

Filter the solid product, wash with water, and dry to obtain this compound.

-

-

Procedure (Alkaline Hydrolysis):

-

Dissolve 4-acetamido-3-chlorobenzenesulfonamide in an aqueous sodium hydroxide solution.

-

Heat the mixture to facilitate hydrolysis.

-

After completion, cool the solution and neutralize with an acid to precipitate the product.

-

Isolate the product by filtration, washing, and drying.

-

Characterization Data for this compound

| Data Type | Observed Values/Spectra |

| Melting Point | Data not explicitly found in the search results. |

| ¹H NMR Spectrum | Spectral data is available from chemical suppliers.[5][6] |

| ¹³C NMR Spectrum | Spectral data is available from chemical suppliers.[6] |

| IR Spectrum | Spectral data is available from chemical suppliers.[6] |

| Mass Spectrum | Spectral data is available from chemical suppliers.[6] |

Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are generalized from available literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

References

- 1. pschemicals.com [pschemicals.com]

- 2. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent - Google Patents [patents.google.com]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR [m.chemicalbook.com]

- 5. 53297-68-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(53297-68-0) 1H NMR [m.chemicalbook.com]

Navigating the Solubility Landscape of 2-Chloro-4-sulfamoylaniline in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of formulation science. This technical guide offers an in-depth exploration of the solubility characteristics of 2-Chloro-4-sulfamoylaniline, a key chemical intermediate. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated solubility behavior and standardized protocols for its empirical determination.

Executive Summary

Qualitative Solubility Profile

Due to a lack of specific experimental data from our recent literature search, a quantitative summary of the solubility of this compound cannot be provided. However, a qualitative prediction of its solubility can be inferred from its molecular structure.

The molecule possesses both polar and non-polar characteristics. The aniline (-NH2) and sulfamoyl (-SO2NH2) groups are polar and capable of hydrogen bonding, which would suggest some affinity for polar solvents.[1] Conversely, the benzene ring and the chloro-substituent contribute to the molecule's non-polar nature, which would favor solubility in less polar organic solvents.[1][2]

Based on the solubility of structurally similar compounds like aniline and various sulfonamides, it can be anticipated that this compound will exhibit moderate solubility in polar aprotic solvents such as acetone and ethyl acetate, and in alcohols like methanol and ethanol.[3][4] Its solubility is likely to be lower in non-polar solvents like toluene and alkanes.[4] It is important to note that these are theoretical predictions, and empirical determination is necessary for accurate solubility data.

Experimental Protocols for Solubility Determination

To obtain precise and actionable solubility data, the following established experimental methodologies are recommended.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that a saturated solution is achieved.[6]

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5][7]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved particles.[8]

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5]

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward and absolute technique for determining solubility that relies on the mass of the dissolved solute.[9][10][11]

Objective: To determine the solubility of this compound in a solvent by measuring the mass of the solute in a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring at a constant temperature until equilibrium is reached.[9][11]

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.[11]

-

Weighing the Solution: Weigh the evaporation dish containing the filtrate to determine the mass of the saturated solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish in an oven at a temperature that is sufficient to remove the solvent without causing decomposition of the solute.[11]

-

Drying to a Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved, indicating that all the solvent has been removed.

-

Final Weighing: Cool the dish in a desiccator and weigh it to determine the mass of the dry solute.

-

Calculation: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent, by using the recorded masses of the solute and the solvent (calculated from the mass of the solution minus the mass of the solute) and the density of the solvent if needed.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the Isothermal Shake-Flask Method for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently prevalent in the literature, this guide provides a solid foundation for its investigation. The qualitative assessment offers a starting point for solvent selection, and the detailed experimental protocols for the Isothermal Shake-Flask and Gravimetric methods provide the necessary tools for researchers to generate precise and reliable solubility data. This empirical data is invaluable for the successful formulation and development of pharmaceuticals and other chemical products containing this important intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of 4-amino-3-chlorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-amino-3-chlorobenzenesulfonamide (CAS No. 53297-68-0).[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of available mass spectrometry data and predicted values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of similar compounds and established spectroscopic principles.

Core Spectroscopic Data

The molecular formula for 4-amino-3-chlorobenzenesulfonamide is C₆H₇ClN₂O₂S, and it has a molecular weight of 206.65 g/mol .[1][2][3]

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for 4-amino-3-chlorobenzenesulfonamide is available from the National Institute of Standards and Technology (NIST) data collection.[4] The key mass-to-charge ratio (m/z) peaks are summarized in the table below.

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 190 | Moderate | [M-NH₂]⁺ |

| 90 | Moderate | [C₆H₄Cl]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (position 2) | 7.8 - 8.0 | Doublet | ~2 Hz |

| Aromatic H (position 5) | 7.4 - 7.6 | Doublet of Doublets | ~8-9 Hz, ~2 Hz |

| Aromatic H (position 6) | 6.8 - 7.0 | Doublet | ~8-9 Hz |

| -NH₂ (amino group) | 4.0 - 5.0 | Broad Singlet | - |

| -SO₂NH₂ (sulfonamide) | 7.0 - 7.5 | Broad Singlet | - |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (ppm) |

| C-SO₂NH₂ (C-1) | 140 - 145 |

| C-Cl (C-3) | 120 - 125 |

| C-NH₂ (C-4) | 145 - 150 |

| Aromatic C-H | 115 - 135 |

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 4-amino-3-chlorobenzenesulfonamide is not widely published. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amino) | 3300 - 3500 | Medium | Asymmetric & Symmetric Stretch |

| N-H (Sulfonamide) | 3200 - 3400 | Medium | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong | Stretch |

| S=O (Sulfonamide) | 1300 - 1350 & 1150 - 1180 | Strong | Asymmetric & Symmetric Stretch |

| C-N (Amino) | 1250 - 1350 | Medium | Stretch |

| C-Cl | 700 - 850 | Strong | Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of sulfonamide compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-amino-3-chlorobenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The chemical shifts are referenced to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the compound should be sufficiently volatile and thermally stable.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-amino-3-chlorobenzenesulfonamide.

Caption: Workflow for Spectroscopic Analysis.

References

The Formation of 2-Chloro-4-sulfamoylaniline: A Technical Guide to its Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the reaction mechanism for the formation of 2-Chloro-4-sulfamoylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is a multi-step process involving the protection of the amino group, electrophilic aromatic substitution, and subsequent deprotection. This document provides a detailed look at the underlying chemical principles, experimental considerations, and visual representations of the reaction pathways.

Core Reaction Mechanism: A Stepwise Elucidation

The formation of this compound typically proceeds from the readily available starting material, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis involves a three-step process:

-

Protection of the Aromatic Amino Group: The highly activating and reactive amino group of 4-aminobenzenesulfonamide is first protected to prevent unwanted side reactions during the subsequent chlorination step. Acetylation, the reaction with acetic anhydride, is a common and effective method to form an acetanilide, which moderates the activating effect of the amino group and directs substitution to the ortho and para positions.

-

Electrophilic Aromatic Substitution (Chlorination): The protected intermediate, 4-acetamidobenzenesulfonamide, then undergoes chlorination. This is an electrophilic aromatic substitution reaction where an electrophilic chlorine species, often generated from a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst, substitutes a hydrogen atom on the aromatic ring. The acetamido group directs the incoming electrophile to the ortho position, yielding 2-chloro-4-acetamidobenzenesulfonamide.

-

Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamido group to regenerate the free amino group. This is typically achieved by heating the chlorinated intermediate in the presence of an acid or base, yielding the final product, this compound.

Experimental Protocols and Data

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, the following table summarizes typical reaction conditions and yields for the key transformation steps based on analogous and well-established procedures for similar sulfonamide and aniline derivatives.[1][2][3][4][5][6]

| Step | Reactants | Reagents & Solvents | Typical Conditions | Typical Yield (%) |

| Acetylation | 4-Aminobenzenesulfonamide | Acetic anhydride, Glacial acetic acid | Room temperature to gentle heating | > 90 |

| Chlorination | 4-Acetamidobenzenesulfonamide | N-Chlorosuccinimide (NCS), Acetic acid or other suitable solvent | Room temperature to 50°C | 70 - 85 |

| Hydrolysis | 2-Chloro-4-acetamidobenzenesulfonamide | Aqueous HCl or H2SO4 | Reflux | > 90 |

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the reaction mechanism.

Caption: Overall synthetic pathway for this compound.

The mechanism of the key chlorination step is detailed below:

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]

- 3. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 6. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]

The Multifaceted Biological Activities of 2-Chloro-4-sulfamoylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-chloro-4-sulfamoylaniline represent a versatile class of sulfonamides demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their significant potential as therapeutic agents, with a primary focus on their anticancer and carbonic anhydrase inhibitory properties. We delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds. This document summarizes key quantitative data from various in vitro studies, details relevant experimental protocols, and presents visual representations of implicated signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The this compound scaffold, in particular, has garnered significant attention due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer. Furthermore, numerous derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines. This guide aims to consolidate the current scientific knowledge on these derivatives, providing a technical resource for their further exploration and development.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. Their cytotoxic effects have been evaluated against a multitude of human cancer cell lines, revealing potent growth-inhibitory activities.

Quantitative Anticancer Data

The in vitro anticancer activity of various this compound derivatives is summarized in the table below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) and GI50 values (the concentration required to inhibit 50% of cell growth as determined by the National Cancer Institute).

| Compound ID | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| Series A: Pyrimidodiazepine Derivatives | ||||

| 14g | K-562 (Leukemia) | 0.622 | [1] | |

| RPMI-8226 (Leukemia) | 1.81 | [1] | ||

| HCT-116 (Colon) | 1.25 | [1] | ||

| LOX IMVI (Melanoma) | 1.68 | [1] | ||

| MCF7 (Breast) | 1.75 | [1] | ||

| 16a | Multiple Cell Lines | High Cytostatic Activity | [1] | |

| 16c | Multiple Cell Lines | High Cytotoxic Activity | [1] | |

| Series B: Thiazolidinone Derivatives | ||||

| 2h | MOLT-4 (Leukemia) | < 0.01 | [2] | |

| SR (Leukemia) | < 0.01 | [2] | ||

| SW-620 (Colon) | 0.02 | [2] | ||

| SF-539 (CNS) | 0.01 | [2] | ||

| SK-MEL-5 (Melanoma) | < 0.01 | [2] | ||

| Series C: Salicylamide Derivatives | ||||

| 33 | Caco-2 (Colon) | 3.3 | [3] | |

| HCT-116 (Colon) | 5.9 | [3] | ||

| MDA-MB-231 (Breast) | 10.7 | [3] | ||

| MCF-7 (Breast) | 5.8 | [3] | ||

| 24 | MCF-7 (Breast) | Best Efficacy | [3] | |

| MDA-MB-231 (Breast) | Best Efficacy | [3] | ||

| Series D: 1,2,4-Triazine Sulfonamide Derivative | ||||

| MM131 | DLD-1 (Colon) | 1.7 | [4] | |

| HT-29 (Colon) | 5.6 | [4] | ||

| Series E: General Sulfonamide Derivatives | ||||

| 8b | HeLa (Cervical) | 7.2 | [5][6] | |

| MDA-MB-231 (Breast) | 4.62 | [5][6] | ||

| MCF-7 (Breast) | 7.13 | [5][6] | ||

| YM-1 | MG-U87 (Glioblastoma) | 1.154 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[8]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁵ cells/mL (200 µL/well) and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 10-1000 µM) and a vehicle control (DMSO).[8] Include a positive control such as Taxol.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caption: Workflow for the MTT cytotoxicity assay.

Carbonic Anhydrase Inhibition

A primary mechanism of action for many this compound derivatives is the inhibition of carbonic anhydrases (CAs), particularly isoforms that are overexpressed in tumors, such as CA IX and CA XII.

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory activity of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is presented below as inhibition constants (Ki).

| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Series F: Sulfonyl Semicarbazides | |||||

| 5 | >10000 | 14.4 | 73.9 | 0.79 | [9] |

| 6 | 8450 | 11.5 | 38.7 | 0.61 | [9] |

| 10 | 1250 | 3.5 | 20.5 | 0.59 | [9] |

| 11 | 8750 | 71.8 | 35.4 | 0.63 | [9] |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [9] |

| Series G: Pyrazole/Pyridazine Carboxamides | |||||

| 15 | 725.6 | 3.3 | 6.1 | 80.6 | [10] |

| 10a | 175.4 | 6.4 | 125.4 | 15.3 | [10] |

| 4c | 15.3 | 755.5 | 8.5 | 11.2 | [10] |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [10] |

| Series H: Indole-Triazole Chalcones | |||||

| 6d | 18.8 | 85.3 | 98.7 | 125.4 | [7] |

| 6q | 38.3 | 124.8 | 158.2 | 215.3 | [7] |

| 6o | 158.4 | 210.5 | 115.8 | 10.0 | [7] |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [7] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of CA activity can be determined using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration.[9]

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

Applied Photophysics stopped-flow instrument

-

CO2-saturated water

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium perchlorate (20 mM)

-

Phenol red indicator (0.2 mM)

-

This compound derivatives (dissolved in DMSO)

-

Acetazolamide (standard inhibitor)

Procedure:

-

Reagent Preparation: Prepare assay buffer (HEPES with sodium perchlorate) and indicator solution.

-

Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[9]

-

Reaction Initiation: The enzyme-inhibitor mixture is injected into the stopped-flow instrument's observation cell, followed by the injection of CO2-saturated water to initiate the reaction.

-

Data Acquisition: Monitor the initial rates of the CA-catalyzed CO2 hydration reaction for 10-100 seconds by observing the change in absorbance of the phenol red indicator at 557 nm.[9]

-

Data Analysis: Determine the kinetic parameters and inhibition constants (Ki) by non-linear least-squares fitting of the data.

References

- 1. Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and Activators Incorporating 2-substituted-thiazol-4-yl-methyl Scaffolds | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of hypoxia-inducible factor-1α, carbonic anhydrase-IX, glucose transporter-1 and vascular endothelial growth factor associated with lymph node metastasis and recurrence in patients with locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Chloro-4-sulfamoylaniline: A Linchpin in Modern Organic Synthesis for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-sulfamoylaniline, a versatile aromatic amine, has emerged as a critical building block in the landscape of organic synthesis, particularly in the realm of pharmaceutical development. Its unique structural features, comprising a reactive aniline moiety, an electron-withdrawing chloro group, and a sulfonamide functional group, render it an invaluable precursor for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its principal applications in the synthesis of pharmaceuticals with a focus on diuretic agents, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference |

| CAS Number | 53297-68-0 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 206.65 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 161 °C | [3] |

| Boiling Point (Predicted) | 414.4 ± 55.0 °C | [3] |

| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.83 ± 0.60 | [3] |

| Solubility | Soluble in DMSO. | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Characteristic peaks for N-H, S=O, and C-Cl bonds are expected. |

| Mass Spectrometry (MS) | The molecular ion peak and isotopic pattern for chlorine are key identifiers. |

Core Applications in Organic Synthesis: A Gateway to Novel Pharmaceuticals

The strategic placement of functional groups on the this compound scaffold makes it a highly sought-after intermediate for the synthesis of complex organic molecules, most notably in the development of diuretic drugs.

The Synthesis of Diuretic Agents: The Case of Xipamide

This compound is a key precursor for the synthesis of potent diuretic agents, such as Xipamide. Diuretics are a class of drugs that increase the excretion of water and electrolytes from the body, and they are widely used in the treatment of hypertension, edema, and other cardiovascular disorders.

The synthesis of Xipamide, a benzamide diuretic, showcases the utility of the sulfamoylaniline moiety. While direct synthesis from this compound is a conceptual pathway, a well-documented route involves the use of a closely related intermediate, 4-chloro-5-sulfamoyl salicylic acid.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving precursors structurally related to this compound, offering a practical guide for laboratory applications.

Protocol 1: Synthesis of 4-Chloro-5-sulfamoyl Salicylic Acid

This protocol details the synthesis of a key intermediate for Xipamide, starting from 4-chlorosalicylic acid.

Step 1: Chlorosulfonylation of 4-Chlorosalicylic Acid

-

Reaction: 4-Chlorosalicylic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.

-

Procedure: To 275 ml of chlorosulfonic acid, 100 grams of 4-chlorosalicylic acid is added portionwise with stirring at approximately -5°C. The temperature should not exceed +3°C. After the addition is complete, the solution is stirred for 1 hour in an ice bath, followed by 1 hour at 20°C, and finally for 2.5 hours at 80°C. The cooled solution is then carefully poured onto ice. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Recrystallization from toluene yields 4-chloro-5-chlorosulfonyl salicylic acid with a melting point of 181-183°C.

Step 2: Ammonolysis of 4-Chloro-5-chlorosulfonyl Salicylic Acid

-

Reaction: The chlorosulfonyl intermediate is converted to the corresponding sulfonamide.

-

Procedure: 40 grams of 4-chloro-5-chlorosulfonyl salicylic acid is added portionwise with stirring to 250 ml of liquid ammonia. The mixture is allowed to stand for 2 hours. The precipitate is then collected by vacuum filtration and dissolved in 500 ml of water. After filtration, the filtrate is treated with 2 N hydrochloric acid until precipitation is complete. The resulting 4-chloro-5-sulfamyl salicylic acid is filtered off and recrystallized from water, yielding a product with a melting point of 258-260°C.

Protocol 2: Synthesis of Xipamide

-

Reaction: Condensation of 4-chloro-5-sulfamyl salicylic acid with 2,6-dimethylaniline.

-

Procedure: A suspension of 5.0 grams of 4-chloro-5-sulfamyl salicylic acid in 100 ml of anhydrous chlorobenzene is prepared. To this, 2.44 grams of 2,6-dimethylaniline and 0.9 ml of phosphorus trichloride are added. The reaction mixture is heated under reflux for 5 hours. After cooling, the chlorobenzene is decanted from the precipitate. The precipitate is collected on a filter and washed sequentially with chlorobenzene, 2 N hydrochloric acid, and water. Recrystallization from methanol affords Xipamide with a melting point of 256°C.

Protocol 3: Diazotization of an Aniline Derivative (General Procedure)

This protocol provides a general method for the diazotization of anilines, a key transformation for introducing a versatile diazonium group which can be subsequently converted to various other functionalities.

-

Reaction: An aromatic primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Procedure:

-

Dissolve the aniline derivative (1 equivalent) in a suitable acidic solution (e.g., dilute hydrochloric acid or sulfuric acid).

-

Cool the solution to 0-5°C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1-1.2 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-5°C.

-

After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.

-

The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.

-

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships discussed in this guide.

Caption: Synthesis of the key intermediate for Xipamide.

Caption: Final condensation step in the synthesis of Xipamide.

Caption: General reaction pathways of aniline derivatives.

Conclusion

This compound stands as a testament to the power of functionalized building blocks in accelerating drug discovery and development. Its inherent reactivity and strategic substitution pattern provide a robust platform for the synthesis of a multitude of biologically active molecules, with its role in the creation of diuretic agents being a prime example. The detailed protocols and synthetic pathways outlined in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of this versatile chemical intermediate in their pursuit of novel therapeutic solutions. As the demand for innovative pharmaceuticals continues to grow, the importance of foundational building blocks like this compound in the synthetic chemist's toolkit is poised to increase even further.

References

Methodological & Application

Synthesis Protocol for 4-amino-3-chlorobenzenesulfonamide: An Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 4-amino-3-chlorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for laboratory-scale synthesis and is based on a two-step reaction sequence involving the chlorosulfonation of 2-chloroaniline followed by ammonolysis of the resulting sulfonyl chloride.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, a plausible intermediate, and the final product is provided below for easy reference.

| Property | 2-Chloroaniline (Starting Material) | 4-amino-3-chlorobenzenesulfonyl chloride (Intermediate) | 4-amino-3-chlorobenzenesulfonamide (Final Product) |

| Molecular Formula | C₆H₆ClN | C₆H₅Cl₂NO₂S | C₆H₇ClN₂O₂S |

| Molecular Weight | 127.57 g/mol [1] | 226.08 g/mol | 206.65 g/mol [2] |

| Appearance | Clear, pale yellow to brown liquid[3][4] | (Predicted) Solid | White to off-white powder |

| Melting Point | 0-3 °C[1] | Not available | Not available |

| Boiling Point | 208-210 °C[1] | Not available | Not available |

| Density | 1.213 g/mL at 25 °C[1] | Not available | Not available |

| CAS Number | 95-51-2[1] | Not available | 53297-68-0[2] |

Experimental Protocol

This synthesis is a two-step process. The first step is the chlorosulfonation of 2-chloroaniline to form 4-amino-3-chlorobenzenesulfonyl chloride. The second step is the ammonolysis of the sulfonyl chloride to yield the final product, 4-amino-3-chlorobenzenesulfonamide.

Step 1: Synthesis of 4-amino-3-chlorobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of anilines.

Materials and Reagents:

-

2-Chloroaniline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Water (deionized)

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl and SO₂.

-

Carefully add chlorosulfonic acid (e.g., 4 molar equivalents) to the flask and cool it in an ice-water bath.

-

Slowly add 2-chloroaniline (1 molar equivalent) dropwise with stirring, maintaining the temperature between 10-15 °C.

-

After the addition is complete, slowly heat the mixture to 125-130 °C and maintain this temperature for 2.5 hours.

-

Cool the reaction mixture to 20 °C.

-

Slowly add thionyl chloride (e.g., 2 molar equivalents) over a period of 5-10 minutes.

-

Heat the solution to 80 °C for 1.5 hours.

-

Cool the mixture to 10 °C and cautiously quench by slowly adding it to a stirred mixture of crushed ice and water.

-

The precipitated solid, 4-amino-3-chlorobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product can be air-dried and used in the next step without further purification.

Step 2: Synthesis of 4-amino-3-chlorobenzenesulfonamide

This procedure is based on the ammonolysis of arylsulfonyl chlorides.

Materials and Reagents:

-

4-amino-3-chlorobenzenesulfonyl chloride (from Step 1)

-

tert-Butanol

-

Ammonia gas

-

Water (deionized)

Procedure:

-

Dissolve the crude 4-amino-3-chlorobenzenesulfonyl chloride in dry tert-butanol in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.

-

Bubble dry ammonia gas into the solution for approximately 2 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to near dryness.

-

Dilute the residue with water and cool the mixture in an ice bath for 1 hour to precipitate the product.

-

Collect the solid product, 4-amino-3-chlorobenzenesulfonamide, by vacuum filtration.

-

Wash the product with cold water and air-dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis workflow from starting material to final product.

Caption: Step-by-step experimental procedure for the synthesis.

References

Laboratory Scale Synthesis of 2-Chloro-4-sulfamoylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-Chloro-4-sulfamoylaniline, an important intermediate in the pharmaceutical and dye industries. The synthesis is presented as a three-step process starting from 2-chloroaniline.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence:

-

Sulfonation: 2-Chloroaniline is sulfonated to produce 2-chloroaniline-4-sulfonic acid.

-